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Compound of Interest

4-[2-(3-
Compound Name:
Bromophenoxy)ethyllmorpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Executive Summary & Compound Identity

4-[2-(3-Bromophenoxy)ethyllmorpholine is a lipophilic, basic tertiary amine belonging to the
N-substituted phenoxyethyl-morpholine class. Structurally, it consists of a morpholine ring
connected via an ethyl linker to a 3-bromo-substituted phenyl ring.

e Primary Classification: CNS-penetrant small molecule.

o Predicted Therapeutic Area: Neuropharmacology (Sigma-1 receptor agonist, SERT/NET
modulator, or Cholinesterase inhibitor).

» Pharmacokinetic Archetype: High permeability, high volume of distribution, extensive hepatic
metabolism (flow-limited clearance).

Physicochemical Foundation
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Property Value (Predicted) Implication for PK
) Favorable for CNS penetration
Molecular Weight 286.17 g/mol
(<400 Da).
High passive permeability; high
LogP (Lipophilicity) ~2.8-3.2 ) e o P y: i
tissue binding.
) ] lonized at physiological pH;
pKa (Basic) ~8.0 — 8.5 (Morpholine N) o
lysosomal trapping likely.
Excellent blood-brain barrier
PSA (Polar Surface Area) ~30 A2 _ _
(BBB) crossing potential.
. ] Dissolution-limited absorption
Solubility High (pH 1.2); Low (pH 7.4)

in the lower intestine.

Predicted Pharmacokinetic Profile (ADME)
Absorption

Based on the Lipinski Rule of 5 and Veber’s Rules, this molecule exhibits properties consistent
with BCS Class Il (High Permeability, Low Solubility at neutral pH).

e Mechanism: Passive transcellular diffusion.

o Bioavailability (F): Expected to be moderate-to-high (>50%), limited primarily by first-pass
metabolism rather than absorption.

e Tmax: Rapid absorption expected (0.5 — 1.5 hours) due to high lipophilicity.

Distribution

¢ Volume of Distribution (Vd): Predicted to be high (> 5 L/kg). The basic amine function
promotes extensive tissue binding (lysosomal sequestration) and partitioning into lipid-rich
tissues (brain, adipose).

» Protein Binding (PPB): High (> 90%). Likely binds to Alpha-1-Acid Glycoprotein (AAG) due to
its basic nature, and Albumin.
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» Blood-Brain Barrier (BBB):High Penetration. The combination of a moderate LogP, low PSA,
and tertiary amine structure suggests a Brain/Plasma ratio > 1.0.

Metabolism (Clearance)

The molecule is expected to undergo extensive Phase | hepatic metabolism.

e Primary Enzyme:CYP2DE6 is the predicted major metabolizer (typical for lipophilic bases with
an aromatic ring at 5-7 A from the nitrogen). CYP3A4 likely contributes to N-dealkylation.

» Metabolic Pathways:
o N-Dealkylation: Cleavage of the morpholine ring or the ethyl linker.
o O-Dealkylation: Cleavage of the ether bond (yielding 3-bromophenol).

o Aromatic Hydroxylation: Oxidation of the phenyl ring (likely para to the ether or bromine).
Excretion

» Route: Renal excretion of polar metabolites (glucuronides/sulfates).

» Parent Drug: Negligible renal clearance of unchanged drug due to high tubular reabsorption
of the lipophilic unionized form.

Experimental Protocols for Validation

To confirm the predicted profile, the following standardized workflows must be executed.
Protocol A: Metabolic Stability (Microsomal Clearance)
Objective: Determine intrinsic clearance (

) and half-life (

).

o System: Pooled Human Liver Microsomes (HLM) or Hepatocytes.

e Concentration: 1 pM test compound (to ensure linear kinetics).
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e Incubation: 0, 5, 15, 30, 45 min at 37°C with NADPH regenerating system.
e Analysis: LC-MS/MS quantification of parent depletion.
 Calculation:

Where

is the elimination rate constant.

Protocol B: Blood-Brain Barrier Permeability (MDR1-
MDCK)

Objective: Assess CNS penetration and P-glycoprotein (P-gp) efflux liability.
e Cell Line: MDCK-MDR1 (Transfected with human P-gp).

e Setup: Transwell assay (Apical to Basolateral vs. Basolateral to Apical).

¢ Measurement: Apparent Permeability (

) and Efflux Ratio (ER).

o Criteria:

and

indicates excellent CNS penetration.

Protocol C: Plasma Protein Binding (Rapid Equilibrium
Dialysis)

Objective: Determine Fraction Unbound (

) to calculate active concentration.

» Device: RED (Rapid Equilibrium Dialysis) plate.

e Matrix: Human Plasma vs. PBS Buffer.
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e Duration: 4 hours at 37°C.
e Analysis: LC-MS/MS of both chambers.

 Validation: Use Warfarin (high binding) and Propranolol (moderate binding) as controls.

Visualization of Metabolic Pathways & Workflow
Figure 1: Predicted Metabolic Map

This diagram illustrates the logical degradation pathways based on the chemical structure.
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Caption: Predicted Phase | and Il metabolic pathways mediated by Cytochrome P450

enzymes.

Figure 2: PK Characterization Decision Tree

The standard industrial workflow for validating the PK of a CNS lead compound.
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Compound Synthesis
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Caption: Step-wise decision tree for pharmacokinetic validation of the lead compound.
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o To cite this document: BenchChem. [Technical Guide: Pharmacokinetic Profiling of 4-[2-(3-
Bromophenoxy)ethyllmorpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269199/docs#technical-guide-pharmacokinetic-
profiling-of-4-2-3-bromophenoxy-ethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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